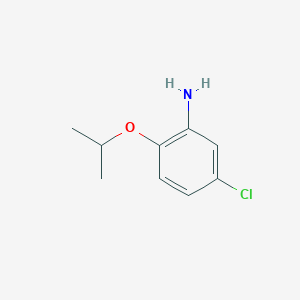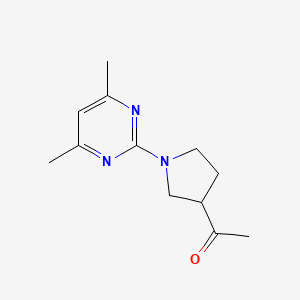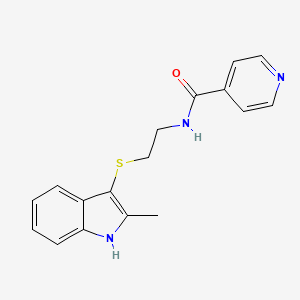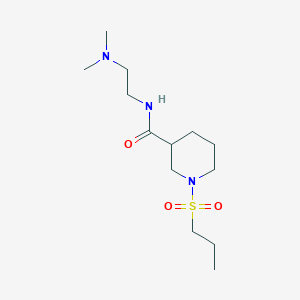
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C8H14O3 and is a chiral molecule. The compound has gained significant attention due to its potential application in the field of medicine and drug development.
Mechanism of Action
The mechanism of action of (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. The compound has been shown to increase the activity of GABA receptors and decrease the activity of glutamate receptors, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. The compound also has neuroprotective properties and has been shown to protect against neuronal damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the activity of these receptors. However, one of the limitations of using the compound is its potential toxicity. High doses of the compound have been shown to cause liver damage in animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid. One area of research is the development of new drugs based on the compound. Researchers are exploring the use of the compound as a starting point for the development of new anticonvulsant and neuroprotective drugs. Another area of research is the study of the compound's effects on other neurotransmitter systems in the brain. Researchers are investigating the potential use of the compound in the treatment of other neurological disorders such as depression and anxiety.
Conclusion
In conclusion, (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid is a valuable tool for scientific research. The compound has potential applications in the field of medicine and drug development, particularly in the treatment of epilepsy and neurodegenerative diseases. While the compound has several advantages for use in lab experiments, researchers must also be mindful of its potential toxicity. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of neurological disorders.
Synthesis Methods
The synthesis of (2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid involves several steps. The first step involves the reaction of 4,4-Dimethyloxolane with ethyl diazoacetate in the presence of a catalyst such as copper (I) iodide. The resulting product is then hydrolyzed with sodium hydroxide to give the desired compound.
Scientific Research Applications
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid has been extensively studied for its potential application in the field of medicine. It has been shown to have anticonvulsant activity and can be used to treat epilepsy. The compound also has neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(2R)-2-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(8(10)11)7-4-9(2,3)5-12-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMQWNMZCAZCI-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4,4-Dimethyloxolan-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933203.png)

![N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2933205.png)
![1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B2933206.png)

![N-(2-bromophenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2933212.png)
![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)


![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butyramide](/img/structure/B2933218.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)

